Cinnolin-4-yl-[2-methyl-3-(trifluoromethyl)piperidin-1-yl]methanone
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Overview
Description
Cinnolin-4-yl-[2-methyl-3-(trifluoromethyl)piperidin-1-yl]methanone is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a cinnoline ring fused with a piperidine ring, which is further substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cinnolin-4-yl-[2-methyl-3-(trifluoromethyl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Cinnoline Ring: The cinnoline ring can be synthesized through the cyclization of ortho-substituted anilines with nitriles under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized via the hydrogenation of pyridine derivatives or through the Mannich reaction involving formaldehyde, secondary amines, and ketones.
Substitution with Trifluoromethyl Group: Introduction of the trifluoromethyl group can be achieved using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Final Coupling Reaction: The final step involves coupling the cinnoline and piperidine derivatives using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can target the cinnoline ring, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, Cinnolin-4-yl-[2-methyl-3-(trifluoromethyl)piperidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, research focuses on its potential as an anti-inflammatory, antimicrobial, or anticancer agent. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound particularly interesting for drug development.
Industry
Industrially, this compound can be used in the development of agrochemicals, dyes, and materials with specific properties due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Cinnolin-4-yl-[2-methyl-3-(trifluoromethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the cinnoline and piperidine rings provide structural stability and facilitate interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Cinnolin-4-yl-[2-methyl-3-(trifluoromethyl)piperidin-1-yl]methanol
- Cinnolin-4-yl-[2-methyl-3-(trifluoromethyl)piperidin-1-yl]amine
- Cinnolin-4-yl-[2-methyl-3-(trifluoromethyl)piperidin-1-yl]carboxylic acid
Uniqueness
Compared to these similar compounds, Cinnolin-4-yl-[2-methyl-3-(trifluoromethyl)piperidin-1-yl]methanone is unique due to its ketone functional group, which imparts distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group further enhances its pharmacokinetic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
cinnolin-4-yl-[2-methyl-3-(trifluoromethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O/c1-10-13(16(17,18)19)6-4-8-22(10)15(23)12-9-20-21-14-7-3-2-5-11(12)14/h2-3,5,7,9-10,13H,4,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVKEKBWDHDGHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1C(=O)C2=CN=NC3=CC=CC=C32)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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